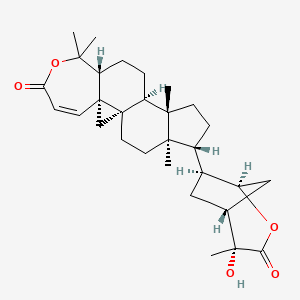
HenrischininC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HenrischininC is a novel compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for various research studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: HenrischininC can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthetic route typically involves:
Step 1: Initial reaction of precursor A with precursor B in the presence of a catalyst.
Step 2: Purification of the intermediate product.
Step 3: Final reaction to obtain this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes:
Large-scale reactors: to handle the increased volume of reactants.
Automated purification systems: to ensure high purity of the final product.
Stringent quality control measures: to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions: HenrischininC undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using specific reducing agents.
Substitution: Participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Uses reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Employs reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes halogenating agents or nucleophiles under controlled temperatures.
Major Products:
Oxidized derivatives: Formed through oxidation reactions.
Reduced forms: Obtained via reduction processes.
Substituted compounds: Result from substitution reactions.
Scientific Research Applications
HenrischininC has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in cellular processes and as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of HenrischininC involves its interaction with specific molecular targets. It exerts its effects by:
Binding to target proteins: and altering their function.
Modulating signaling pathways: involved in cellular processes.
Inducing or inhibiting enzymatic activities: depending on the context.
Comparison with Similar Compounds
HenrischininC is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds A, B, and C share structural similarities with this compound.
Uniqueness: this compound exhibits higher stability and reactivity compared to its analogs, making it more suitable for specific applications.
Properties
Molecular Formula |
C30H42O5 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(1S,3S,9R,12S,13S,16R,17R)-16-[(1R,4R,5R,7S)-4-hydroxy-4-methyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-8,8,13,17-tetramethyl-7-oxapentacyclo[10.7.0.01,3.03,9.013,17]nonadec-4-en-6-one |
InChI |
InChI=1S/C30H42O5/c1-25(2)21-6-7-22-27(4)10-8-19(18-14-17-15-20(18)34-24(32)28(17,5)33)26(27,3)12-13-30(22)16-29(21,30)11-9-23(31)35-25/h9,11,17-22,33H,6-8,10,12-16H2,1-5H3/t17-,18+,19-,20-,21+,22+,26-,27+,28-,29-,30+/m1/s1 |
InChI Key |
XPTVSWBFTJHNID-ISGPVZKWSA-N |
Isomeric SMILES |
C[C@]12CC[C@@]34C[C@@]35C=CC(=O)OC([C@@H]5CC[C@H]4[C@@]1(CC[C@@H]2[C@@H]6C[C@@H]7C[C@H]6OC(=O)[C@]7(C)O)C)(C)C |
Canonical SMILES |
CC1(C2CCC3C4(CCC(C4(CCC35C2(C5)C=CC(=O)O1)C)C6CC7CC6OC(=O)C7(C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


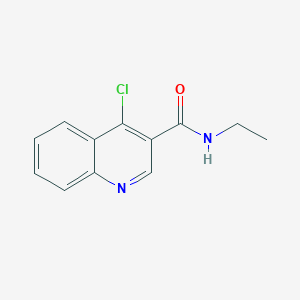



![methyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13030923.png)
![2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid](/img/structure/B13030924.png)
![Tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate](/img/structure/B13030929.png)
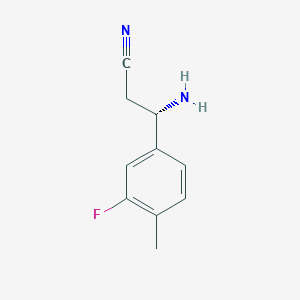
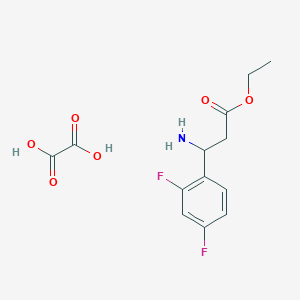
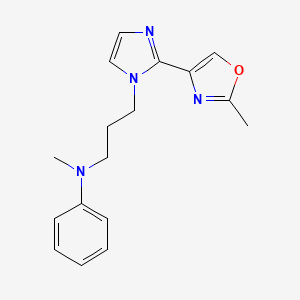
![(1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13030949.png)

![tert-Butyl5-hydroxy-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13030951.png)
![Methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13030952.png)
